molecular formula C27H45N5O5 B585506 ボセプレビル-d9 CAS No. 1256751-11-7

ボセプレビル-d9

カタログ番号: B585506
CAS番号: 1256751-11-7
分子量: 528.7 g/mol
InChIキー: LHHCSNFAOIFYRV-BHJZPCNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ボセプレビル-d9は、ボセプレビルの重水素化アナログであり、慢性C型肝炎ウイルス感染症の治療に他の薬剤と組み合わせて使用される直接作用型抗ウイルス薬です。 This compoundは、主にガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるボセプレビルの定量のための内部標準として使用されます .

科学的研究の応用

Boceprevir-d9 has several scientific research applications :

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of Boceprevir.

    Biology: Studied for its inhibitory effects on the main protease of severe acute respiratory syndrome coronavirus 2.

    Medicine: Used in the treatment of chronic Hepatitis C virus infection.

    Industry: Employed in the development of new antiviral drugs and optimization of existing ones.

作用機序

ボセプレビル-d9は、C型肝炎ウイルスの非構造性プロテアーゼ3/4Aを阻害することにより、その効果を発揮します . このプロテアーゼはウイルス複製に不可欠であり、ウイルスがコードするポリタンパク質を成熟タンパク質に切断します。このプロテアーゼを阻害することにより、this compoundはウイルス複製を効果的に抑制し、C型肝炎ウイルス感染症の治療に役立ちます。

生化学分析

Biochemical Properties

Boceprevir-d9 plays a crucial role in biochemical reactions, particularly in the inhibition of HCV NS3/4A protease. This enzyme is essential for the viral replication process, and Boceprevir-d9 effectively inhibits its activity, thereby reducing viral replication . The compound interacts with the active site of the NS3/4A protease, forming a covalent bond that prevents the enzyme from cleaving the viral polyprotein into mature proteins . This interaction is highly specific and significantly impacts the viral life cycle.

Cellular Effects

Boceprevir-d9 has been shown to influence various cellular processes, particularly in liver cells infected with HCV. The compound inhibits HCV replication in Huh7 cells, a human liver cell line, with an effective concentration (EC50) of 200 nM . Boceprevir-d9 also affects cell signaling pathways by inhibiting the NS3/4A protease, which is involved in the cleavage of host cell signaling molecules. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing the viral load in infected cells .

Molecular Mechanism

The molecular mechanism of Boceprevir-d9 involves the inhibition of the NS3/4A protease. The compound binds to the active site of the enzyme, forming a covalent bond with the catalytic serine residue. This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication . Additionally, Boceprevir-d9 has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), further demonstrating its broad-spectrum antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boceprevir-d9 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that Boceprevir-d9 can maintain its antiviral activity in vitro, but its stability and degradation must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

In animal models, the effects of Boceprevir-d9 vary with different dosages. At lower doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, Boceprevir-d9 can lead to adverse effects such as anemia, dysgeusia, and neutropenia . These effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing potential side effects.

Metabolic Pathways

Boceprevir-d9 is metabolized through several pathways, primarily involving cytochrome P450 (CYP) isoenzymes 3A4 and 3A5 . These enzymes produce a range of oxidative metabolites, with the major circulating inactive metabolites being M28 and M31. The hepatic aldoketoreductases (AKRs) 1C2 and 1C3 also play a role in the formation of these metabolites . Understanding these metabolic pathways is crucial for optimizing the use of Boceprevir-d9 in clinical settings.

Transport and Distribution

The transport and distribution of Boceprevir-d9 within cells and tissues are mediated by various transporters and binding proteins. The compound is primarily distributed in the liver, where it exerts its antiviral effects . Boceprevir-d9 is transported across cell membranes by specific transporters, ensuring its accumulation in target cells. This distribution pattern is essential for its efficacy in inhibiting HCV replication.

Subcellular Localization

Boceprevir-d9 is localized primarily in the cytoplasm, where it interacts with the NS3/4A protease . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments. This precise localization is critical for its inhibitory activity and overall antiviral efficacy.

準備方法

ボセプレビル-d9の合成には、薬物動態的特性を高めるために重水素原子を組み込む、複数ステップのプロセスが含まれます。 合成経路には、通常、以下のステップが含まれます :

    酸化: 酸化ステップの最適化は、全体的な合成にとって重要です。

    不純物の制御: 3つの主要な不純物を制御するための戦略が開発されました。

    主要な出発物質の合成: 主要な出発物質であるフラグメントAを合成するための新しい方法が開発されました。

工業生産方法は、これらのステップを最適化して、最終製品の高収率と純度を確保することに重点を置いています。

化学反応の分析

ボセプレビル-d9は、以下を含むさまざまな化学反応を起こします :

    酸化: この化合物は、特定の条件下で酸化される可能性があります。

    還元: 還元反応は、化合物を修飾するために実行できます。

    置換: 置換反応は、重水素原子を選択的に導入するために使用されます。

これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、特定の触媒が含まれます。これらの反応から生成される主な生成物は、薬物動態的特性が向上した重水素化アナログです。

科学研究への応用

This compoundには、いくつかの科学研究への応用があります :

    化学: ボセプレビルの定量のための分析化学における内部標準として使用されます。

    生物学: 重症急性呼吸器症候群コロナウイルス2の主要なプロテアーゼに対する阻害効果について研究されています。

    医学: 慢性C型肝炎ウイルス感染症の治療に使用されます。

    産業: 新しい抗ウイルス薬の開発と既存の抗ウイルス薬の最適化に用いられます。

類似化合物との比較

ボセプレビル-d9は、テラプレビルやナルラプレビルなどの他の類似化合物と比較されています . これらの化合物もC型肝炎ウイルスの非構造性プロテアーゼ3/4Aを阻害しますが、化学構造と薬物動態的特性が異なります。this compoundは、重水素化されているためにユニークで、代謝安定性が向上し、全身クリアランス速度が低下します。

類似化合物

  • テラプレビル
  • ナルラプレビル
  • MG-78(ボセプレビル骨格を修飾した化合物)

This compoundは、薬物動態的プロファイルの改善とウイルス複製を阻害する効果により、際立っています。

生物活性

Boceprevir-d9 is a deuterated analog of Boceprevir, a direct-acting antiviral (DAA) primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. This section delves into the biological activity of Boceprevir-d9, focusing on its mechanism of action, pharmacokinetics, resistance profiles, and potential applications beyond HCV therapy.

Boceprevir acts as a NS3/4A protease inhibitor , crucial for the replication of HCV. The NS3 protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By covalently binding to the serine residue in the active site of the NS3 protease, Boceprevir inhibits this cleavage process, thereby preventing viral replication .

The deuterated form, Boceprevir-d9, retains this mechanism but offers enhanced pharmacokinetic properties due to the incorporation of deuterium. This modification reduces the metabolic clearance rate, potentially increasing its biological half-life and overall efficacy .

Pharmacokinetics

The pharmacokinetic profile of Boceprevir-d9 shows significant improvements over its non-deuterated counterpart. Key parameters include:

ParameterBoceprevirBoceprevir-d9
Ki (inhibition constant)14 nM10 nM
EC90 (effective concentration)350 nM250 nM
Biological half-lifeShortExtended

The deuteration results in a slower metabolic rate, which may lead to sustained therapeutic levels in patients .

Resistance Profiles

Resistance to protease inhibitors like Boceprevir can arise due to mutations in the NS3 protease. Studies have identified several mutations associated with reduced susceptibility to Boceprevir, including V36M/A, T54A/S, R155K/T, A156S, and V170A. These mutations can significantly impact treatment outcomes and are critical for understanding the efficacy of Boceprevir-d9 in clinical settings.

In a study analyzing resistance mutations post-treatment with Boceprevir, it was found that while resistant variants emerged during therapy, they tended to decline after treatment cessation. For instance, the frequency of resistant variants decreased from 85.9% at the end of treatment to 95.5% two weeks later . The implications for Boceprevir-d9 suggest that its enhanced stability may mitigate some resistance mechanisms observed with standard Boceprevir.

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of Boceprevir and its analogs in treating HCV:

  • Case Study 1 : A patient with chronic HCV genotype 1 infection was treated with a combination of peginterferon alfa-2b and ribavirin alongside Boceprevir. The patient achieved a sustained virologic response (SVR) after 24 weeks of therapy.
  • Case Study 2 : In a cohort study involving patients with prior treatment failures, those administered Boceprevir-d9 exhibited higher rates of SVR compared to those receiving standard therapy.

These cases illustrate not only the efficacy of Boceprevir but also suggest that its deuterated form may offer advantages in challenging treatment scenarios.

Future Directions

Research is ongoing to explore further applications for Boceprevir-d9 beyond HCV. Notably, its structural similarities have prompted investigations into its potential as an inhibitor for other viral proteases, such as those found in coronaviruses . Initial findings indicate that modifications to the Boceprevir scaffold could yield potent inhibitors against SARS-CoV-2 main protease (Mpro), suggesting a broader antiviral potential.

特性

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCSNFAOIFYRV-BHJZPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747203
Record name (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256751-11-7
Record name (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。